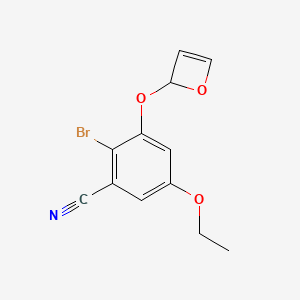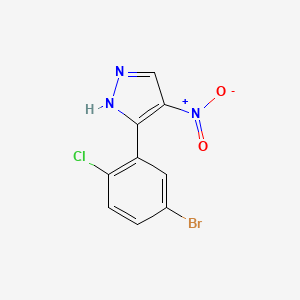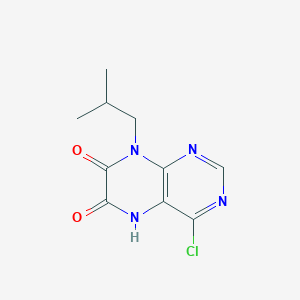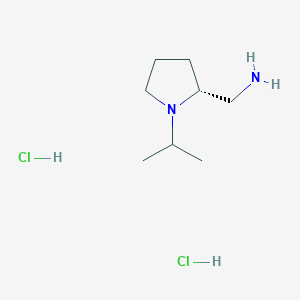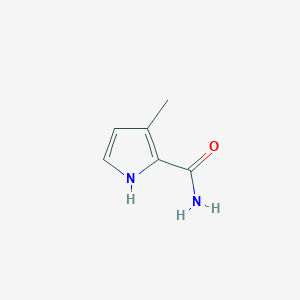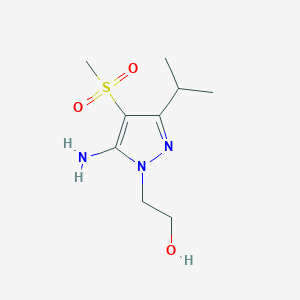![molecular formula C7H6BrNO B11777863 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is a brominated heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrocyclopenta[c]pyrrole ring system. The presence of the bromine atom imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines, leading to the formation of azides, nitriles, and amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can enhance the biological activity and selectivity of target compounds.
Medicine: Research into the medicinal properties of this compound has shown potential in the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, where its unique properties are leveraged to achieve desired performance characteristics.
Wirkmechanismus
The mechanism of action of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is primarily determined by its ability to interact with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. Additionally, the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one stands out due to its unique brominated structure. Similar compounds include:
1-Chloro-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can result in different reactivity and biological activity.
1-Iodo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: The presence of an iodine atom can impart different chemical properties, such as increased molecular weight and altered electronic effects.
5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one: The non-halogenated parent compound, which lacks the unique properties conferred by the bromine atom.
Eigenschaften
Molekularformel |
C7H6BrNO |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
3-bromo-4,5-dihydro-2H-cyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-1-2-6(10)5(4)3-9-7/h3,9H,1-2H2 |
InChI-Schlüssel |
AWGOVKRICLEANC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=CNC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


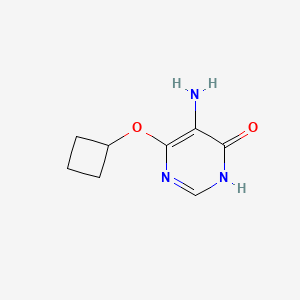
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
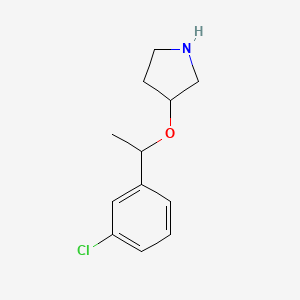

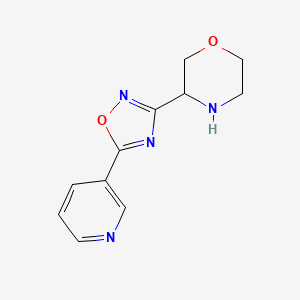
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
